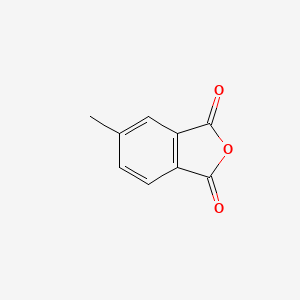

4-Methylphthalic anhydride

Description

Contextualization of Cyclic Anhydrides within Organic Synthesis and Polymer Chemistry

Cyclic anhydrides are a class of organic compounds characterized by a ring structure containing an anhydride (B1165640) functional group. youtube.com This structure is formed by the intramolecular dehydration of a dicarboxylic acid. youtube.com They are highly reactive molecules, particularly towards nucleophiles, which makes them essential building blocks in organic synthesis. youtube.comwikipedia.org Their reactivity allows for the straightforward production of esters, amides, and other acid derivatives, which are crucial in the manufacturing of pharmaceuticals and other fine chemicals. youtube.com

In polymer chemistry, cyclic anhydrides play a pivotal role as monomers and cross-linking agents. researchgate.netindustrialchemicals.gov.au Their ability to react with compounds containing hydroxyl or amine groups facilitates the formation of polyesters and polyamides, respectively. wikipedia.org These polymers find extensive use in the production of resins, coatings, adhesives, and composite materials. ontosight.aiindustrialchemicals.gov.au The specific properties of the resulting polymer, such as thermal stability and mechanical strength, can be tailored by the choice of the cyclic anhydride and the co-monomer. rsc.org

Significance of 4-Methylphthalic Anhydride in Advanced Material Development

The presence of the methyl group in this compound distinguishes it from its parent compound, phthalic anhydride, leading to the development of advanced materials with enhanced properties. archivemarketresearch.com This subtle structural modification can influence the solubility, reactivity, and thermal characteristics of the resulting polymers and other synthesized compounds.

This compound is a crucial intermediate in the production of high-performance polymers. archivemarketresearch.comarchivemarketresearch.com For instance, it is used in the synthesis of specialized polyester (B1180765) and alkyd resins that are incorporated into high-quality coatings and composite materials. ontosight.ai The incorporation of this compound can lead to materials with improved flexibility, impact resistance, and thermal stability.

Furthermore, the demand for advanced materials in sectors such as automotive and construction is a significant driver for the use of this compound. archivemarketresearch.com Its application contributes to the creation of durable and high-performance products. archivemarketresearch.comguidechem.com Research is ongoing to explore new applications for this versatile compound, particularly in the development of sustainable and bio-based materials. archivemarketresearch.com

Properties of this compound

The distinct chemical and physical properties of this compound underpin its utility in various chemical processes.

| Property | Value |

| Molecular Formula | C₉H₆O₃ |

| Molecular Weight | 162.14 g/mol cymitquimica.com |

| Appearance | White to yellow to orange crystalline powder or flakes cymitquimica.comthermofisher.com |

| Melting Point | 88-93 °C thermofisher.com |

| Boiling Point | 295 °C chemicalbook.com |

| CAS Number | 19438-61-0 chemeo.com |

This table presents key physical and chemical properties of this compound.

Synthesis of this compound

A notable method for the synthesis of this compound involves a Diels-Alder reaction. google.com This process starts with the reaction of isoprene (B109036) and maleic anhydride, which forms 4-methyl-1,2,3,6-tetrahydrophthalic anhydride. google.com This intermediate is then subjected to a reaction with bromine in the presence of an acid acceptor, such as pyridine (B92270) or dimethylformamide, to yield this compound. google.comgoogle.com This method is valued for its potential to produce the target compound in high yield. google.com Other reported methods include the dehydrogenation of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride using sulfur. prepchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXBWJMCXHTKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027805 | |

| Record name | 4-Methylphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white to tan chips; [Acros Organics MSDS] | |

| Record name | 4-Methylphthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20069 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19438-61-0, 1938-61-0 | |

| Record name | 4-Methylphthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19438-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylphthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001938610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylphthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019438610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLPHTHALIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P2740FPCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Methylphthalic Anhydride and Its Structural Analogs

Conventional Chemical Synthesis Routes

Traditional methods for synthesizing 4-methylphthalic anhydride (B1165640) typically involve a two-step process: a cycloaddition reaction to form a six-membered ring, followed by an aromatization step to create the stable phthalic anhydride structure.

The foundational step in the conventional synthesis of 4-methylphthalic anhydride is the Diels-Alder reaction, a powerful and atom-economical method for forming cyclohexene (B86901) rings. wikipedia.orgorganic-chemistry.org This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene with a substituted alkene, known as the dienophile. wikipedia.orgorganic-chemistry.org

In this specific synthesis, isoprene (B109036) (2-methyl-1,3-butadiene) serves as the diene, and maleic anhydride acts as the dienophile. The reaction proceeds by heating the reactants, which leads to the formation of the Diels-Alder adduct, 4-methyl-1,2,3,6-tetrahydrophthalic anhydride. google.com The kinetics of this reaction have been studied extensively, including in various solvents and under supercritical conditions, to optimize the reaction rate and yield. researchgate.netacs.orgresearchgate.net The process of producing methyltetrahydrophthalic anhydride via the Diels-Alder reaction of a C5 fraction (containing isoprene) and maleic anhydride can be performed in the presence of a radical polymerization inhibitor and oxygen to prevent the formation of gel byproducts, resulting in a high-purity product. google.com

The intermediate product from the Diels-Alder reaction, 4-methyl-1,2,3,6-tetrahydrophthalic anhydride, is not aromatic. To obtain the final this compound, this intermediate must undergo a dehydrogenation (aromatization) reaction. Several methods have been established for this crucial post-cycloaddition functionalization step.

Sulfur-mediated Dehydrogenation: One common method involves heating the tetrahydro-intermediate with elemental sulfur. This reaction effectively removes hydrogen atoms from the cyclohexene ring, leading to the formation of the aromatic phthalic anhydride structure and hydrogen sulfide (B99878) as a byproduct. prepchem.comgoogle.com This process is reported to achieve yields ranging from 59% to 87%. prepchem.com

Bromination-based Dehydrogenation: An alternative route to aromatization is through the use of bromine. A direct reaction with bromine in acetic acid has been reported, but it results in a relatively low yield of 16%. prepchem.com A more efficient method involves reacting the Diels-Alder adduct with bromine in the presence of an acid acceptor, such as pyridine (B92270) or dimethylformamide. google.com This modification significantly improves the efficiency of the dehydrogenation and dehydrobromination steps, leading to a higher yield of the target product. google.com

Interactive Data Table: Comparison of Dehydrogenation Methods for 4-methyl-1,2,3,6-tetrahydrophthalic anhydride

| Dehydrogenation Reagent | Conditions/Additives | Reported Yield | Reference |

| Sulfur | High Temperature | 59% - 87% | prepchem.com |

| Bromine | Acetic Acid | 16% | prepchem.com |

| Bromine | Pyridine or Dimethylformamide | Increased Yield | google.com |

Exploration of Sustainable and Bio-based Synthetic Pathways

In response to growing environmental concerns and the need to reduce reliance on fossil fuels, significant research has focused on developing sustainable and bio-based routes for producing key chemical intermediates like phthalic anhydride and its analogs. core.ac.uknih.gov

A promising strategy for the sustainable production of aromatic compounds involves the use of precursors derived from lignocellulosic biomass. magtech.com.cnglbrc.org Furanic compounds, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are key platform molecules that can be obtained from the hemicellulose and cellulose (B213188) fractions of biomass. magtech.com.cnresourcewise.com

The general bio-based strategy mirrors the conventional route but uses renewable starting materials. It involves a Diels-Alder reaction between a biomass-derived furan (B31954) and a dienophile, followed by a dehydration step to achieve aromatization. rsc.orgresearchgate.netrsc.org For instance, phthalic anhydride can be produced from furan and maleic anhydride, both of which can be sourced from biomass. rsc.orgresearchgate.net Excellent yields have been reported for the initial cycloaddition (96%) and subsequent dehydration (80% selectivity) in this process. rsc.orgresearchgate.net

Specifically for methylphthalic anhydride, a structural analog, 3-methylphthalic anhydride, is being produced from bio-based 2-methylfuran (B129897) (2MF). resourcewise.com 2MF itself can be derived from furfural, which is produced from the hemicellulose component of non-food biomass like seeds and straws. resourcewise.com This demonstrates a viable pathway to replace petrochemical-based phthalic anhydrides with a renewable alternative. resourcewise.com

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly being applied to the synthesis of anhydrides. sphinxsai.comunibo.it The Diels-Alder reaction itself is considered a green reaction due to its high atom economy, theoretically reaching 100%. nih.gov

Key areas of research in greening anhydride synthesis include:

Sustainable Solvents: Traditional organic solvents are often volatile and hazardous. Research has explored the use of greener alternatives for the Diels-Alder reaction, such as supercritical carbon dioxide (scCO₂). acs.orgacs.org scCO₂ is a non-toxic, non-flammable solvent with tunable properties that can facilitate the reaction between isoprene and maleic anhydride. acs.orgacs.org Water has also been investigated as a green solvent for certain Diels-Alder reactions. nih.gov

Advanced Catalysis: The dehydration/aromatization step often requires harsh reagents like strong acids. A greener approach involves the use of solid acid catalysts. For example, an acid resin catalyst (Amberlyst 36) has been shown to efficiently catalyze the dehydration of the Diels-Alder adduct of furan and maleic anhydride, achieving a 99.0 mol% yield of phthalic anhydride under mild conditions. acs.org Such catalysts can often be recovered and reused, further enhancing the sustainability of the process.

Mechanistic and Kinetic Investigations of Polymerization and Curing Reactions Initiated by 4 Methylphthalic Anhydride

Epoxy Resin Thermosetting Systems with 4-Methylphthalic Anhydride (B1165640) as Curing Agent

4-Methylphthalic anhydride serves as a crucial curing agent, or hardener, for epoxy resins, leading to the formation of highly cross-linked thermosetting polymers. These materials are valued for their superior thermal stability, mechanical strength, and electrical insulation properties. cas.cz The performance of the final cured product is intricately linked to the stoichiometry of the reactants, the cure cycle (time and temperature), and the presence of any catalytic accelerators. tri-iso.com Understanding the underlying chemical mechanisms and reaction kinetics is essential for controlling the curing process and tailoring the final properties of the thermoset.

The curing of epoxy resins with this compound is a complex process involving a series of competing chemical reactions. Unlike amine-cured systems where the amine directly attacks the epoxide ring, the anhydride and epoxy groups are largely inert to each other in the absence of an initiator. youtube.com The reaction requires an initial ring-opening of either the epoxy or the anhydride to generate a hydroxyl group, which then propagates the curing process. The primary reactions are the alternating ring-opening of the anhydride and epoxy rings, leading to the formation of a polyester (B1180765) network, and a secondary reaction involving the homopolymerization of the epoxy resin. tri-iso.comyoutube.com

The ring-opening polymerization that forms the cross-linked epoxy-anhydride network can be described by a series of fundamental steps:

Initiation: The process is initiated by a species containing a hydroxyl group (-OH). This can be trace amounts of water, residual hydroxyl groups present on the bisphenol A epoxy resin backbone, or an added alcohol. tri-iso.compolymerinnovationblog.com The hydroxyl group attacks the carbonyl carbon of the this compound ring, opening it to form a monoester with a free carboxylic acid group. This initial reaction is often the rate-limiting step in uncatalyzed systems. cas.cztri-iso.com

Propagation: The curing process proceeds through two alternating propagation steps:

The newly formed carboxylic acid group reacts with an epoxy (oxirane) ring. This nucleophilic attack opens the epoxy ring, forming a hydroxyl ester. Crucially, this step regenerates a secondary hydroxyl group. tri-iso.com

This new hydroxyl group can then react with another this compound molecule, repeating the initiation step and propagating the chain reaction. tri-iso.com

This sequence of reactions, where an anhydride and an epoxide are alternately added, builds a cross-linked polyester structure. nih.gov Concurrently, the generated hydroxyl groups can also catalyze the homopolymerization of the epoxy resin (etherification), an important side reaction that consumes epoxy groups and can affect the final network structure and stoichiometry. tri-iso.com

Termination: In thermosetting polymerizations, termination is not a distinct step involving the deactivation of a growing chain. Instead, the reaction network builds until the mobility of the reactive groups is severely restricted by the increasing viscosity and formation of a gelled network (vitrification), or until one of the reactants is depleted. The reaction effectively ceases when the glass transition temperature of the curing system rises to the cure temperature.

The curing reaction between epoxies and anhydrides exhibits characteristic autocatalytic behavior. researchgate.netnetzsch.com This means the reaction is catalyzed by one of its own products. In this system, the hydroxyl groups generated during the propagation step act as catalysts for the initial anhydride ring-opening. polymerinnovationblog.compolymerinnovationblog.com

The kinetic profile of an autocatalytic reaction is typically sigmoidal. The initial reaction rate is slow due to the low concentration of the catalytic hydroxyl species. As the reaction proceeds, the concentration of hydroxyl groups increases, leading to a significant acceleration of the reaction rate. cas.czpolymerinnovationblog.com Eventually, the rate slows down again as the concentration of reactants decreases. This behavior can be accurately modeled using differential scanning calorimetry (DSC) data, with autocatalytic models like the Sestak–Berggren or Kamal-Sourour models often providing the best fit for the experimental results. researchgate.netresearchgate.net The addition of external catalysts can alter the reaction's character from autocatalytic towards nth-order kinetics by providing a high initial concentration of catalytic species, thereby eliminating the slow induction period. polymerinnovationblog.com

Due to the low reactivity of non-catalyzed epoxy-anhydride systems, accelerators are almost always used to achieve practical curing times and temperatures. cas.cz These catalysts function by promoting the ring-opening of either the anhydride or the epoxy group, thus increasing the rate of polymerization. Common accelerators include tertiary amines, imidazoles, quaternary ammonium (B1175870) and phosphonium (B103445) salts, and organometallic salts. tri-iso.compolymerinnovationblog.com

Quaternary phosphonium salts, such as butyltriphenylphosphonium bromide and benzyltriphenylphosphonium (B107652) bromide, have been shown to be highly effective accelerators for epoxy-anhydride curing. researchgate.net The mechanism is believed to involve the activation of the anhydride ring through an electrophilic attack by the phosphonium salt. researchgate.net

| Accelerator | Epoxy Resin | Anhydride Hardener | Effect on Activation Energy |

| Butyltriphenylphosphonium bromide | Bisphenol A epoxy resin | iso-Methyltetrahydrophthalic anhydride | Leads to a lower activation energy |

| Benzyltriphenylphosphonium bromide | Bisphenol A epoxy resin | iso-Methyltetrahydrophthalic anhydride | Leads to a lower activation energy |

Catalytic Acceleration and Initiator Effects

Imidazole-based Catalysts and Intercalated Systems (e.g., α-Zirconium Phosphate, Zeolitic Imidazolate Frameworks)

Imidazoles and their derivatives are highly efficient Lewis-base catalysts for epoxy curing, capable of acting as both accelerators and sole curing agents. semanticscholar.orgevonik.com The catalytic mechanism involves the nucleophilic imine nitrogen of the imidazole (B134444) ring attacking an epoxy group, forming a 1:1 adduct. semanticscholar.org This adduct, containing an alkoxide ion, is a potent initiator for the anionic homopolymerization of the epoxy resin and the alternating copolymerization with the anhydride. semanticscholar.orgresearchgate.net The choice of imidazole can affect the cure profile, with some providing a very rapid, sharp exotherm (e.g., 2-ethyl-4-methylimidazole) and others a gentler cure (e.g., 2-phenyl-4-methylimidazole). azom.com

To improve storage stability and control the initiation of the cure, latent catalyst systems have been developed. These systems incorporate imidazole-based catalysts into structures that render them inert at ambient temperatures but release them upon heating.

Imidazole-intercalated α-Zirconium Phosphate (α-ZrP): Imidazoles can be intercalated between the layers of α-zirconium phosphate. researchgate.net These materials act as effective latent thermal initiators for epoxy-anhydride systems. At storage temperatures (e.g., 40°C), the intercalated imidazole is sterically hindered and unavailable to catalyze the reaction, providing excellent pot life. researchgate.netmdpi.com Upon heating to a specific activation temperature (e.g., 100-140°C), the imidazole is released from the α-ZrP layers and initiates polymerization. researchgate.netmdpi.commdpi.com

| Catalyst System | Curing Temperature (°C) | Curing Time (h) | Conversion of Glycidyl Phenyl Ether (%) |

| α-ZrP·2MIm | 140 | 1 | >90 |

| α-ZrP·Im | 140 | 1 | >90 |

| α-ZrP·2E4MIm | 140 | 1 | >90 |

Data sourced from studies on the Glycidyl Phenyl Ether (GPE) and Hexahydro-4-methylphthalic anhydride (MHHPA) system. researchgate.net

Zeolitic Imidazolate Frameworks (ZIFs): ZIFs are a class of metal-organic frameworks (MOFs) constructed from metal ions (like Zn²⁺) and imidazolate linkers. acs.org Certain ZIFs, such as ZIF-8 and ZIF-14, have demonstrated excellent performance as latent thermal initiators for the curing of epoxy-anhydride mixtures. nih.govnih.gov The imidazole groups on the surface of the ZIF crystals can initiate the epoxy ring-opening upon heating, leading to covalent bonding between the ZIF particles and the epoxy matrix. researchgate.net ZIFs offer the advantage of high thermal stability and can initiate curing at lower temperatures compared to some commercially available microencapsulated initiators. nih.gov

| ZIF Initiator | Curing Temperature (°C) | Curing Time (h) | Conversion of Glycidyl Phenyl Ether (%) | Storage Stability (% Conversion after 8 days at 25°C) |

| ZIF-8 | 100 | 1 | 92 | 11 |

| ZIF-14 | 100 | 1 | 93 | 12 |

Data sourced from studies on the Glycidyl Phenyl Ether (GPE) and Hexahydro-4-methylphthalic anhydride (MHHPA) system. nih.govnih.gov

Stoichiometric Ratios and Their Influence on Network Formation

The stoichiometry of the epoxy-anhydride formulation, specifically the ratio of epoxy groups to anhydride groups, is a critical parameter that dictates the structure and properties of the final thermoset network. Anhydrides can be considered difunctional with respect to their reaction with epoxy groups, as one anhydride ring can ultimately react with two epoxy groups. tri-iso.com

The crosslink density of the cured material is directly influenced by this ratio. An ideal, stoichiometric ratio (often near 1:1 epoxy:anhydride functional groups, though the exact ratio depends on the specific reaction mechanism and catalyst) leads to the formation of a highly crosslinked and densely connected network. This typically results in optimal properties such as high glass transition temperature (Tg), high mechanical strength, and excellent chemical resistance. tri-iso.com

Deviations from the optimal stoichiometry can have significant consequences:

Excess Anhydride: If the anhydride is in excess, the network will have a higher concentration of unreacted acid groups, potentially leading to lower crosslink density and altered properties, such as increased water absorption and reduced thermal stability.

Excess Epoxy: An excess of epoxy groups can lead to an increase in epoxy homopolymerization, a side reaction where epoxy groups react with each other. tri-iso.com This reaction is often promoted by strong base accelerators and can result in a less uniform network structure with different linkage types (ether vs. ester), affecting the final thermomechanical properties. tri-iso.com

Studies on bio-based epoxy systems have systematically varied the epoxy-to-anhydride stoichiometry to optimize formulations. For instance, in a system involving a limonene-derived epoxy and hexahydro-4-methylphthalic anhydride, the influence of the stoichiometric ratio on the curing behavior and final properties was a key area of investigation. mdpi.comnih.gov

Gelation and Vitrification Phenomena During Curing Process

The transformation of a liquid epoxy-anhydride mixture into a solid thermoset is characterized by two distinct phenomena: gelation and vitrification. polymerinnovationblog.com These events are fundamental to understanding and controlling the curing process and are often visualized on a Time-Temperature-Transformation (TTT) diagram. researchgate.netunt.edu

Gelation is the point at which an infinitesimally small amount of insoluble, crosslinked polymer network is formed. polymerinnovationblog.com At the molecular level, it marks the transition from branched, soluble polymer chains to a single, sample-spanning molecule of theoretically infinite molecular weight. polymerinnovationblog.com Macroscopically, this corresponds to a dramatic increase in viscosity, and the material loses its ability to flow. The gel point defines the end of the workable life of the resin. polymerinnovationblog.com Importantly, the chemical curing reaction continues well past the gel point, building up the network density. polymerinnovationblog.com

Vitrification is the process of glass formation that occurs as the curing reaction proceeds. polymerinnovationblog.com During curing, the glass transition temperature (Tg) of the system increases as the molecular weight and crosslink density build up. If the curing is performed at a temperature (T_cure) below the ultimate Tg of the fully cured network (Tg∞), the system's Tg will eventually rise to meet the cure temperature (Tg = T_cure). polymerinnovationblog.comresearchgate.net At this point, the material transitions from a liquid or rubbery state to a glassy state, a process known as vitrification. tripod.com This transition severely restricts molecular mobility, causing the curing reaction to slow dramatically and switch from being kinetically controlled to diffusion-controlled. polymerinnovationblog.com To achieve full cure and optimal properties, the material often requires a post-cure step at a temperature above its final Tg. tri-iso.com

Integration of this compound into Advanced Polymer Architectures

The molecular architecture of polymers plays a crucial role in determining their final properties and applications. rsc.orgumn.edu this compound is not only a curing agent but also a building block that can be incorporated into advanced polymer structures, contributing to the development of materials with tailored characteristics, including those derived from sustainable resources.

Development of Bio-based Epoxy Thermosets (e.g., Limonene-derived Epoxy Systems)

In the push for sustainable materials, significant research has focused on replacing petroleum-based epoxy monomers, such as those derived from bisphenol A (BPA), with alternatives from renewable resources. mdpi.comresearchgate.net Limonene, a natural compound extracted from citrus fruit peels, is a prominent bio-based precursor for creating epoxy monomers. mdpi.comnih.gov

Design and Characterization of Covalently Adaptable Networks (CANs) and Vitrimers

Covalently Adaptable Networks (CANs) are a class of polymers featuring dynamic covalent bonds that can rearrange their network structure in response to stimuli like heat. This unique characteristic allows them to exhibit properties of both thermosets, such as strength and durability, and thermoplastics, including reprocessability and malleability. rsc.orgmdpi.com Vitrimers, a specific type of CAN, are distinguished by their associative bond exchange mechanism, where new crosslinks are formed concurrently as old ones are broken, maintaining a constant crosslink density. researchgate.net This associative nature imparts vitrimers with enhanced creep and solvent resistance.

This compound is utilized in the synthesis of epoxy-based vitrimers. In these systems, it acts as a curing agent for epoxy resins, such as diglycidyl ether of bisphenol A (DGEBA). The curing process, often facilitated by a transesterification catalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), involves the opening of the anhydride ring to form ester bonds with the epoxy monomer. frontiersin.orgmdpi.com These ester linkages can then undergo exchange reactions at elevated temperatures, enabling the polymer network to be reshaped and repaired. frontiersin.orgnih.gov

The thermomechanical properties of these vitrimers, including the glass transition temperature (Tg), are influenced by the composition of the curing system. For instance, in systems using a combination of phthalic anhydride and a dicarboxylic acid like sebacic acid as curing agents, increasing the anhydride content can lead to a higher Tg. mdpi.comnih.gov The addition of a catalyst not only facilitates the curing reaction but can also enhance the mechanical properties and network rearrangement rate of the resulting vitrimer. frontiersin.org For example, the inclusion of TBD in an epoxy-anhydride system has been shown to increase tensile strength, modulus, and elongation at break, while also decreasing the stress relaxation time. frontiersin.org

The following interactive table illustrates the effect of catalyst addition on the properties of an epoxy vitrimer cured with an anhydride-based system.

This data is based on findings from a study on a commercial epoxy-anhydride vitrimer system and is intended for illustrative purposes. frontiersin.org

Preparation of Hybrid and Nanocomposite Polymer Systems

This compound also serves as a crucial component in the formulation of hybrid and nanocomposite polymer systems. These materials integrate organic polymer matrices with inorganic or organic fillers at the nanoscale, leading to materials with enhanced properties that are superior to the individual components. researchgate.netelsevier.com The anhydride can function as a curing agent for the polymer matrix or as a surface modifier for the nanofillers to improve their dispersion and interfacial adhesion. mdpi.com

In the realm of epoxy-based nanocomposites, this compound is employed as a curing agent for epoxy resins that are reinforced with a variety of nanofillers, such as nanosilica, carbon nanotubes, or clays. The resulting nanocomposites often exhibit improved mechanical strength, thermal stability, and electrical or thermal conductivity. mdpi.com The selection of the filler and its concentration can be tailored to achieve specific properties. For instance, the incorporation of thermally conductive fillers is a common strategy to enhance the thermal management capabilities of epoxy resins for applications in electronics.

The table below provides an example of how different fillers can influence the thermal properties of an epoxy composite cured with an anhydride-based system.

The data presented are typical values for epoxy composites and are for illustrative purposes.

Furthermore, this compound can be used to functionalize the surface of nanofillers. This chemical modification can improve the compatibility between the filler and the polymer matrix, leading to better dispersion and enhanced interfacial adhesion. This, in turn, can significantly improve the mechanical and thermal properties of the final nanocomposite material.

Analytical and Computational Methodologies for 4 Methylphthalic Anhydride Based Materials

Advanced Spectroscopic Characterization of Reaction Progress (e.g., In-situ FTIR Spectroscopy)

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-invasive technique for real-time monitoring of the chemical transformations that occur during the curing of 4-Methylphthalic anhydride (B1165640) with epoxy resins. youtube.commt.com This method allows for the continuous tracking of the concentration of key functional groups, providing a detailed kinetic profile of the reaction. semanticscholar.orgfrontiersin.org

The curing reaction is typically monitored by observing changes in specific absorption bands in the mid-infrared region. core.ac.ukisec.pt The primary reactions involve the consumption of the anhydride and epoxy groups and the formation of ester and hydroxyl groups. atlantis-press.com

Key spectral regions and their assignments for monitoring the curing process:

| Wavenumber (cm⁻¹) | Functional Group | Change During Curing |

| ~1858 and ~1780 | C=O stretching in anhydride | Decrease |

| ~915 | C-O-C stretching of the epoxy ring | Decrease |

| ~1740 | C=O stretching in ester | Increase |

| ~3500 (broad) | O-H stretching in hydroxyl | Increase |

By continuously recording the FTIR spectra during the curing process, the absorbance of these characteristic peaks can be plotted against time. This provides a direct measure of the reaction's progress and allows for the determination of the degree of conversion of the reactants. researchgate.net The ratio of the absorbance of a reacting group to that of a non-reacting internal standard peak (e.g., a C-H stretching vibration) can be used for quantitative analysis. atlantis-press.com This real-time data is invaluable for understanding the reaction mechanism and optimizing the cure cycle. thermofisher.comyoutube.com

Thermal Analysis for Kinetic Parameter Determination (e.g., Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique for investigating the curing kinetics of 4-Methylphthalic anhydride-based systems. mdpi.comresearchgate.net DSC measures the heat flow associated with the exothermic curing reaction as a function of temperature or time. nih.gov This data can be used to determine key kinetic parameters, such as the activation energy (Ea), the order of reaction (n), and the total heat of reaction (ΔH_total). nasa.gov

The degree of cure (α) at any given time or temperature can be calculated from the partial heat of reaction (ΔH_t) and the total heat of reaction (ΔH_total) using the following equation:

α = ΔH_t / ΔH_total

Model-free isoconversional methods, such as those developed by Kissinger and Ozawa, are commonly used to determine the activation energy from non-isothermal DSC data obtained at different heating rates. researchgate.netbris.ac.uk These methods analyze the shift in the peak temperature of the exothermic curve with the heating rate.

Table of Kinetic Parameters for a Similar Epoxy-Anhydride System (DGEBA/MHHPA):

| Method | Activation Energy (Ea) (kJ/mol) |

| Kissinger | 71.6 |

| Ozawa | 74.7 |

| Note: Data for the Diglycidyl ether of bisphenol A (DGEBA) and Methylhexahydrophthalic anhydride (MHHPA) system, a close analog to this compound systems. researchgate.net |

This data provides a baseline for understanding the energy requirements of the curing reaction for materials based on this compound.

Rheological Studies of Viscoelastic Property Evolution (e.g., Gel Point, Storage/Loss Moduli)

Rheological studies are essential for characterizing the evolution of the viscoelastic properties of this compound-based resins during curing. These studies provide critical information about the material's processability, including its viscosity, gel point, and the development of its solid-like character.

Dynamic mechanical analysis (DMA) is often used to monitor the changes in the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component of the material. As the curing reaction proceeds, both G' and G'' increase due to the formation of a crosslinked polymer network.

The gel point is a critical parameter in thermoset curing, marking the transition from a liquid to a solid-like state. It is often identified as the point where the storage modulus (G') surpasses the loss modulus (G''). Another common method for determining the gel point is the crossover of the G' and G'' curves.

Typical Evolution of Rheological Properties During Curing:

| Curing Stage | Viscosity | Storage Modulus (G') | Loss Modulus (G'') | G' vs. G'' |

| Initial | Low | Low | High | G'' > G' |

| Gel Point | Rapidly increasing | Increasing | Increasing | G' = G'' |

| Post-Gel | Very high | High | Decreasing | G' > G'' |

| Fully Cured | Infinite (solid) | Maximum | Low | G' >> G'' |

Understanding the rheological behavior is crucial for controlling the manufacturing process, as it dictates parameters such as the pot life, the appropriate time for mold filling, and the development of internal stresses in the final product.

Application of Advanced Kinetic Modeling (e.g., Malek, Vyazovkin, Autocatalytic Models)

To accurately predict the curing behavior of this compound-based systems under various processing conditions, advanced kinetic models are employed. plymouth.ac.uknih.gov These models use the data obtained from techniques like DSC to develop mathematical descriptions of the reaction rate.

One of the most common models for epoxy-anhydride systems is the autocatalytic model , such as the Kamal-Sourour model. researchgate.netresearchgate.net This model is particularly suitable because the hydroxyl groups formed during the reaction can catalyze further reactions, leading to an acceleration of the cure rate.

The general form of an autocatalytic rate equation is:

dα/dt = (k₁ + k₂α^m)(1-α)^n

where:

dα/dt is the rate of conversion

α is the degree of conversion

k₁ and k₂ are rate constants

m and n are the reaction orders

Isoconversional models, such as those developed by Vyazovkin, provide a "model-free" approach to determine the activation energy as a function of the degree of conversion. researchgate.net This can reveal changes in the reaction mechanism during the curing process. These advanced kinetic models are invaluable for process simulation and optimization, allowing for the prediction of the curing behavior under different temperature profiles. researchgate.net

Computational Chemistry Approaches for Mechanistic Insights (e.g., Density Functional Theory)

Computational chemistry methods, particularly Density Functional Theory (DFT), offer a molecular-level understanding of the curing mechanisms of this compound with epoxy resins. utah.edu DFT calculations can be used to investigate the reaction pathways, transition state structures, and activation energies of the elementary reaction steps. cas.czresearchgate.net

DFT studies can elucidate the role of catalysts, the reactivity of different functional groups, and the formation of various chemical bonds during the crosslinking process. For instance, simulations can model the initial ring-opening of the anhydride by a hydroxyl group or a catalyst, followed by the reaction of the resulting carboxylic acid with an epoxy group, and the subsequent esterification and etherification reactions that lead to the formation of the three-dimensional network. mdpi.com

By providing a detailed picture of the reaction at the atomic level, DFT calculations complement experimental techniques and can help in the rational design of new resin formulations with tailored properties. Molecular dynamics (MD) simulations, often parameterized with data from DFT calculations, can further be used to predict the thermomechanical properties of the cured material, such as its glass transition temperature (Tg), coefficient of thermal expansion, and mechanical moduli. mdpi.com

Synthesis and Diverse Applications of Advanced 4 Methylphthalic Anhydride Derivatives

Synthesis of Functionalized Phthalimide (B116566) Structures

The most direct application of 4-methylphthalic anhydride (B1165640) is in the synthesis of N-substituted 4-methylphthalimides. This class of compounds is generated through a dehydrative condensation reaction between 4-methylphthalic anhydride and a primary amine. The reaction mechanism involves an initial nucleophilic attack by the amine on one of the carbonyl carbons of the anhydride. This step forms a phthalamic acid intermediate, which subsequently undergoes cyclization upon heating to yield the final imide product, releasing a molecule of water.

The reaction is typically carried out by refluxing the reactants in a solvent such as glacial acetic acid. This method is broadly applicable for the synthesis of a wide array of N-substituted phthalimides, where the "R" group can be an alkyl or aryl moiety, depending on the primary amine used. thermofisher.com The resulting 4-methylphthalimide (B1312042) structure is characterized by a hydrophobic aryl ring and a hydrogen bond-accepting domain, which are key features for various applications. thermofisher.com

Table 1: Representative Synthesis of N-Substituted 4-Methylphthalimides

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | Primary Amine (e.g., Aniline) | Glacial Acetic Acid | Reflux | N-Phenyl-4-methylphthalimide |

| This compound | Alkyl Amine (e.g., Methylamine) | Toluene | Reflux | N-Methyl-4-methylphthalimide |

This table represents generalized reaction conditions based on the synthesis of phthalimides from phthalic anhydride. thermofisher.com

Derivatization for Specialized Organic Frameworks (e.g., Bis-1,3-indanedione Compounds)

While direct synthesis of bis-1,3-indanedione compounds from this compound is not extensively detailed, the synthesis of the core 1,3-indanedione structure from related phthalic acid derivatives provides a foundational strategy. One established method involves the condensation of phthalate (B1215562) compounds, such as diethyl phthalate, with malonates, followed by a hydrolysis and decarboxylation reaction to yield the 1,3-indanedione ring system. This general approach highlights a potential pathway for converting this compound derivatives into more complex frameworks.

In a more direct application for creating specialized frameworks, anhydride functionalities are used in the post-synthetic modification (PSM) of Metal-Organic Frameworks (MOFs). nih.gov MOFs are porous, crystalline polymers composed of metal ions or clusters linked by organic ligands. d-nb.info Anhydride groups incorporated into the organic linkers of a MOF serve as highly reactive anchors for covalently binding a variety of functional molecules, including alcohols, amines, and thiols. nih.gov This PSM approach allows for the precise tuning of the chemical properties within the MOF's pores, enabling the development of materials for targeted applications like catalysis and chemical sensing. nih.gov The reactivity of the anhydride group in this compound makes it a suitable candidate for incorporation into such advanced, functional materials.

Precursors for Optoelectronic Materials and Photoswitchable Systems (e.g., Cyclic Imide Extended Diazocines)

This compound is a key starting material for the synthesis of advanced photoswitchable systems, such as cyclic imide extended diazocines. nih.gov Diazocines are bridged azobenzenes that function as rigid molecular photoswitches, with the Z isomer being more thermodynamically stable than the E isomer. nih.govnih.gov These molecules undergo a significant and precise conformational change upon irradiation with light, making them valuable for applications in photoresponsive materials. d-nb.infobeilstein-journals.org

A modular, multi-step synthesis has been developed to produce a bis-anhydride diazocine derivative, which serves as a versatile platform for creating various functionalized diazocines. nih.gov The process begins with commercially available this compound and proceeds through several key transformations. nih.gov

Table 2: Synthetic Pathway to Anhydride Diazocine (AD) from this compound

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Nitration & Esterification | Thionyl chloride, Methanol | Nitrated dimethyl phthalate derivative |

| 2 | Oxidative Dimerization | KOtBu, Bromine | Dimerized biphenyl (B1667301) compound |

| 3 | Reduction | H₂, Pd/C | Biphenyl diamine compound |

| 4 | Oxidative Azo Cyclization | mCPBA | Ester-functionalized diazocine |

| 5 | Hydrolysis | NaOH | Tetracarboxylic acid substituted diazocine |

This synthetic scheme is based on research by Hecht and colleagues. nih.gov

The resulting anhydride diazocine (AD) can be readily reacted with various amines to form a diverse library of cyclic imide extended diazocines, each with tailored properties for specific optoelectronic applications. nih.gov Furthermore, derivatives of 4-methylphthalimide, such as 4-amino-N-methylphthalimide, have been incorporated into photochromic diarylethene compounds to create fluorescent molecular switches. In these systems, the fluorescence of the phthalimide unit can be reversibly modulated by irradiating the molecule with UV and visible light, demonstrating the utility of these structures in developing advanced optical materials.

Future Research Trajectories and Emerging Paradigms for 4 Methylphthalic Anhydride

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of 4-Methylphthalic anhydride (B1165640), and substituted phthalic anhydrides in general, is an area ripe for catalytic innovation. While traditional methods for producing phthalic anhydride often rely on vanadium pentoxide catalysts for the oxidation of o-xylene (B151617) or naphthalene, the drive for greener, more efficient, and selective processes necessitates the exploration of novel catalytic systems. osti.govcapes.gov.br

Future research in this domain is likely to focus on several key areas. One promising avenue is the development of catalysts that incorporate earth-abundant and non-toxic metals, moving away from potentially hazardous or scarce materials. researchgate.net Bio-inspired frameworks are also being investigated as catalyst supports or as catalysts themselves, offering the potential for high activity under milder reaction conditions. researchgate.net

For the synthesis of 4-Methylphthalic anhydride specifically, research into catalytic systems that can enhance yield and selectivity is crucial. A patented method highlights the use of acid acceptors like dimethylformamide or pyridine (B92270) in the reaction of the Diels-Alder adduct of isoprene (B109036) and maleic anhydride with bromine, which significantly increases the yield of the final product. google.com This suggests that the development of bifunctional catalysts or co-catalyst systems could be a fruitful area of investigation.

The design of multi-layer catalyst systems, as seen in phthalic anhydride production, could also be adapted for this compound. basf.com These systems, with distinct selective and active layers, can help to optimize the reaction pathway and minimize the formation of byproducts. basf.com Furthermore, kinetic studies and computational modeling, such as density functional theory (DFT) calculations, will be instrumental in understanding reaction intermediates and transition states, thereby guiding the rational design of more effective catalysts. researchgate.net

Table 1: Comparison of Catalytic Approaches for Phthalic Anhydride Synthesis

| Catalyst System | Key Features | Potential Advantages for this compound Synthesis |

| Vanadium Pentoxide (V₂O₅) based | Traditional catalyst for phthalic anhydride production from o-xylene and naphthalene. osti.govgoogle.com | Well-established technology, potential for modification with promoters to enhance selectivity. |

| Acid Acceptors (e.g., Pyridine, DMF) | Used to increase the yield in the synthesis of this compound from a Diels-Alder adduct. google.com | Simple and effective method to improve reaction efficiency. |

| Earth-Abundant Metal Catalysts | Focus on non-toxic and readily available metals. researchgate.net | Increased sustainability and reduced environmental impact. |

| Bio-Inspired Frameworks | Utilize biological principles for catalyst design. researchgate.net | Potential for high activity and selectivity under mild conditions. |

| Multi-layer Catalyst Systems | Comprise different catalytic layers to optimize the reaction. basf.com | Enhanced control over the reaction pathway, leading to higher purity products. |

Engineering of Tailored Polymer Properties for High-Performance Applications

The incorporation of this compound into polymer chains offers a powerful tool for tailoring material properties for high-performance applications. The methyl group on the aromatic ring can influence the polymer's physical and chemical characteristics, such as its thermal stability, solubility, and mechanical strength. azom.commdpi.com

One of the key areas of exploration is the use of this compound in the synthesis of high-performance polyimides and polyesters. Polyimides derived from substituted anhydrides are known for their exceptional thermal stability, making them suitable for applications in the aerospace and electronics industries. nasa.govresearchgate.net The presence of the methyl group in this compound can disrupt chain packing, potentially leading to increased solubility and processability without significantly compromising thermal performance.

In the realm of polyesters, the use of substituted phthalic anhydrides allows for the tuning of properties like the glass transition temperature (Tg). mdpi.com By carefully selecting the co-monomers, such as various epoxides, polymers with a wide range of thermal and mechanical properties can be synthesized. The methyl group in this compound is expected to impart a different steric and electronic environment compared to unsubstituted phthalic anhydride, which can be leveraged to create polyesters with unique performance characteristics.

The relationship between the molecular structure of the polymer and its macroscopic properties is a central theme in this research area. madisongroup.com By systematically varying the concentration of this compound in copolymers or by using it in combination with other functional monomers, researchers can create a library of materials with tailored properties. This approach allows for the development of polymers designed for specific applications, from rigid and high-strength composites to flexible and tough films. azom.commdpi.com

Table 2: Potential Effects of this compound on Polymer Properties

| Polymer Property | Potential Influence of this compound | Rationale |

| Glass Transition Temperature (Tg) | Can be increased or decreased depending on the polymer structure. | The methyl group can either increase chain stiffness or disrupt packing, affecting segmental motion. |

| Solubility | Likely to be enhanced compared to polymers from unsubstituted phthalic anhydride. | The methyl group can reduce intermolecular forces and create more free volume. |

| Thermal Stability | Expected to be high due to the aromatic nature of the anhydride. | The rigid aromatic ring contributes to the overall thermal resistance of the polymer backbone. |

| Mechanical Strength | Can be tailored by controlling the polymer architecture and composition. | The methyl group can influence chain entanglement and intermolecular interactions. |

| Processability | Potentially improved due to enhanced solubility and modified melt viscosity. | Easier processing could lead to more cost-effective manufacturing of high-performance parts. |

Advancements in Bio-based and Sustainable Polymer Chemistry utilizing Anhydride Building Blocks

The shift towards a circular economy and the increasing demand for sustainable materials have spurred significant research into bio-based polymers. nih.govresearchgate.net Anhydride building blocks are playing a crucial role in this transition, with a focus on developing alternatives to petroleum-derived monomers. resourcewise.commdpi.com

A significant breakthrough in this area is the development of bio-based 3-methylphthalic anhydride (bio-MPA), an isomer of this compound. resourcewise.combioplasticsnews.comrelement.eu This bio-based aromatic is produced from furfural (B47365), which can be derived from biomass sources like hemicellulose. resourcewise.com Research has shown that coatings made with bio-MPA exhibit improved hardness and reduced yellowing compared to those made with conventional phthalic anhydride. resourcewise.com This demonstrates the potential for methylated phthalic anhydrides to not only be sustainable but also to offer performance advantages.

The successful pilot-scale production of bio-MPA opens the door for the development of bio-based this compound. relement.eu The synthesis of such a compound from renewable feedstocks would be a significant step towards reducing the carbon footprint of the chemical industry. resourcewise.com

Furthermore, the use of anhydride building blocks in the creation of biodegradable polymers is a growing field of research. researchgate.netnih.gov While aromatic anhydrides generally lead to more durable polymers, their incorporation into copolymers with aliphatic segments can be used to control the rate of degradation. nih.gov The unique structure of this compound could be explored in this context to design polymers with a balance of performance and end-of-life options.

The integration of bio-based anhydrides into existing polymer production workflows is another important aspect. The development of "drop-in" replacements for petrochemical-based monomers simplifies the transition to more sustainable practices for manufacturers. resourcewise.com The research into bio-MPA suggests that bio-based this compound could serve as such a replacement, offering a more sustainable pathway to high-performance materials.

Table 3: Comparison of Petrochemical vs. Bio-based Phthalic Anhydrides

| Feature | Petrochemical Phthalic Anhydride | Bio-based Methylphthalic Anhydride (e.g., 3-MPA) |

| Feedstock | o-Xylene or Naphthalene (from crude oil) resourcewise.com | Furfural (from biomass) resourcewise.com |

| Sustainability | Non-renewable, contributes to carbon emissions. resourcewise.com | Renewable, potential for a lower carbon footprint. resourcewise.com |

| Performance in Coatings | Standard performance. resourcewise.com | Increased hardness, reduced yellowing. resourcewise.com |

| Market Availability | Widely available. resourcewise.com | Emerging, with successful pilot production. relement.eu |

Q & A

Q. How can solubility data for this compound in common solvents guide experimental design?

- Methodological Answer : Solubility studies in solvents like methanol, ethanol, and acetic acid are essential for crystallization or purification. For example, this compound exhibits an RMSE of 0.5383 in methanol and 0.2161 in ethanol at equilibrium, as modeled by predictive PC-SAFT equations . Static methods for solubility determination (283.15–328.15 K) recommend using the modified Apelblat equation for accurate correlation (R² > 0.98), which accounts for temperature-dependent entropy and enthalpy changes .

Q. What analytical techniques are most reliable for characterizing this compound purity and structure?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for purity analysis. Structural confirmation requires IR spectroscopy (C=O and anhydride ring vibrations) and nuclear magnetic resonance (NMR) spectroscopy. For instance, ¹H NMR in CDCl₃ shows distinct signals at δ 2.4 ppm (CH₃ group) and δ 7.5–8.1 ppm (aromatic protons) .

Advanced Research Questions

Q. How do catalytic systems like Fenton reactions degrade this compound in wastewater, and what efficiency can be achieved?

- Methodological Answer : Heterogeneous Fenton systems using pyrite (FeS₂) as an iron source degrade this compound via hydroxyl radical (•OH) generation. At pH 3.0, >99% degradation is achieved within 60 minutes, driven by Fe²⁺ dissolution and minimal quenching reactions. However, sulfate accumulation (from pyrite oxidation) may inhibit long-term efficiency, requiring post-treatment ion exchange .

Q. What thermodynamic parameters govern the dissolution of this compound, and how do they inform solvent selection?

- Methodological Answer : Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of dissolution are derived from van’t Hoff plots. For methanol, ΔH = 12.5 kJ/mol and ΔS = 45.2 J/mol·K indicate endothermic, entropy-driven dissolution. In contrast, acetic acid (ΔH = −8.3 kJ/mol) shows exothermic behavior, favoring low-temperature processes .

Q. How do structural modifications (e.g., methyl vs. chloro substituents) alter the reactivity of phthalic anhydrides in organic synthesis?

- Methodological Answer : Comparative studies of this compound and 4-chlorophthalic anhydride reveal that electron-donating methyl groups reduce electrophilicity at the carbonyl carbon, slowing nucleophilic acyl substitution. Chloro substituents increase reactivity by 1.5× in Diels-Alder reactions due to enhanced electron-withdrawing effects .

Q. What contradictions exist in reported antibody response data for this compound derivatives, and how can they be resolved?

- Methodological Answer : In rodent studies, 4-methylphthalic acid (4-MPA) shows IgG antibody reactivity (median = 120 U/mL, range 50–250) but negligible IgE responses (<50 U/mL), conflicting with trimellitic anhydride (TMA) data (IgE median = 180 U/mL). This discrepancy may arise from differences in hapten-protein conjugation efficiency, requiring controlled in vitro assays (e.g., ELISA with standardized albumin adducts) .

Q. How can computational models (e.g., COSMO-RS) predict solvent interactions for this compound in drug synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.